2-[2-(Phenylthio)Phenyl]Acetic Acid
Overview
Description
2-[2-(Phenylthio)Phenyl]Acetic Acid is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . This compound is known for its notable chemical and physical properties, primarily studied for its interaction with metals and its molecular structure. It is also referred to as [2-(phenylsulfanyl)phenyl]acetic acid .
Preparation Methods
The synthesis of 2-[2-(Phenylthio)Phenyl]Acetic Acid involves reactions under base presence or phase transfer conditions, leading to various ketene dithioacetals and acetals. A notable synthesis involves the conversion of labeled methanol and bromoacetic acid to phenylthioacetic acid derivatives. The compound can also be synthesized through the reaction of dianions of phenylthioacetic acid with epoxides.
Chemical Reactions Analysis
2-[2-(Phenylthio)Phenyl]Acetic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
Scientific Research Applications
2-[2-(Phenylthio)Phenyl]Acetic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(Phenylthio)Phenyl]Acetic Acid involves its interaction with metals and its molecular structure. The acid molecule is planar and exists as centrosymmetric hydrogen-bonded cyclic dimers. It forms various complexes with metals like zinc and cadmium, exhibiting interesting structural characteristics. The reactions of its carbanion species with carbonyl compounds highlight its reactivity and potential in synthesizing various derivatives.
Comparison with Similar Compounds
2-[2-(Phenylthio)Phenyl]Acetic Acid can be compared with other similar compounds, such as:
- (Phenylmercapto)acetic acid
- S-Phenylthioglycolic acid
- Thiophenoxyacetic acid
These compounds share similar structural features but differ in their chemical properties and reactivity. This compound is unique due to its specific molecular structure and its ability to form complexes with metals.
Properties
IUPAC Name |
2-(2-phenylsulfanylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYLNQBNSEKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165106 | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-17-9 | |
Record name | 2-(Phenylthio)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (o-(phenylthio)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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